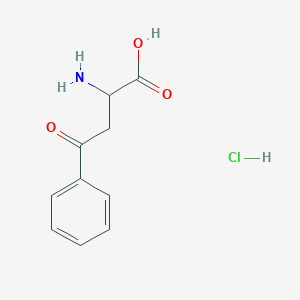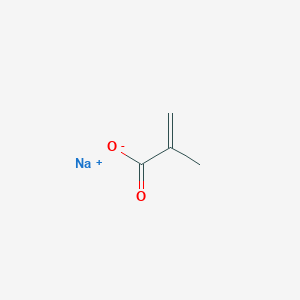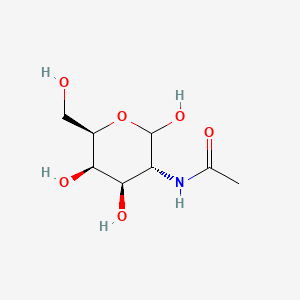
1-Ethylnaphthalene
概要
説明
1-Ethylnaphthalene is an organic compound with the chemical formula C12H12. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its applications in various scientific research fields and industrial processes .
準備方法
1-Ethylnaphthalene can be synthesized through several methods. One common synthetic route involves the alkylation of naphthalene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize efficiency and output .
化学反応の分析
1-Ethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-ethyl-2-naphthol or further to 1-ethyl-2-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield 1-ethyltetralin in the presence of a suitable catalyst such as palladium on carbon.
科学的研究の応用
1-Ethylnaphthalene has been employed in various scientific research applications:
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
作用機序
The mechanism of action of 1-ethylnaphthalene involves its interaction with various molecular targets depending on the specific reaction or application. For instance, in oxidation reactions, it interacts with oxidizing agents to form corresponding oxidized products. In biological systems, it may bind to hydrophobic pockets of proteins or other macromolecules, influencing their structure and function .
類似化合物との比較
1-Ethylnaphthalene can be compared with other similar compounds such as:
1-Methylnaphthalene: Similar in structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
2-Ethylnaphthalene: The ethyl group is positioned at the second carbon of the naphthalene ring, resulting in different reactivity and applications.
2-Methylnaphthalene: Another isomer with a methyl group at the second position, used in different industrial applications.
This compound stands out due to its unique position of the ethyl group, which influences its reactivity and interactions in various chemical and biological systems.
特性
IUPAC Name |
1-ethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXIYERNXPIYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870852 | |
| Record name | 1-Ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-76-0, 27138-19-8 | |
| Record name | 1-Ethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1MIE8TZ19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Ethylnaphthalene?
A1: this compound has the molecular formula C12H12 and a molecular weight of 156.23 g/mol. []
Q2: How is this compound typically synthesized?
A2: this compound can be synthesized through various methods, including the reaction of 1-bromonaphthalene with ethylmagnesium bromide in the presence of a catalyst. []
Q3: What spectroscopic techniques are useful for characterizing this compound?
A3: Several spectroscopic techniques can be used to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and UV absorption spectroscopy. [, , , ]
Q4: How does the partition coefficient of this compound in water change with temperature?
A4: The partition coefficient of this compound in water decreases with increasing temperature. This means it becomes more volatile and partitions more readily into the air at higher temperatures. []
Q5: What is the significance of this compound's solubility in water in the context of oil spills?
A5: this compound exhibits relatively high water solubility compared to other aromatic hydrocarbons. This is significant in oil spills because it allows the compound to dissolve in the ocean, posing a potential threat to marine life due to its toxic properties. []
Q6: Does this compound form inclusion complexes with β-cyclodextrin?
A6: Yes, this compound forms inclusion complexes with β-cyclodextrin in aqueous solutions, though the formation of excimers within the β-cyclodextrin cavities appears to be hindered due to steric effects from the ethyl substituent. []
Q7: How does the position of the ethyl group on the naphthalene ring affect the formation of inclusion complexes with cyclodextrins?
A7: Studies have shown that alkylnaphthalenes with substituents at the 1-position, like this compound, tend to form both 1:1 and 1:2 complexes with carboxymethyl-β-cyclodextrin (CM-β-CD), while those with substituents at the 2-position usually form only 1:1 complexes. This suggests that the position of the alkyl group significantly influences the binding stoichiometry with cyclodextrins. []
Q8: What are the primary products of this compound electro-oxidation?
A8: Electro-oxidation of this compound primarily leads to the oxidation of the ethyl group, distinguishing it from the electro-oxidation of 2-Ethylnaphthalene, which yields isomeric ethyl-1,4-naphthoquinones. []
Q9: How does the presence of coal affect the catalytic activity of molybdenum disulfide on this compound?
A9: Studies using this compound as a probe molecule have revealed that coal significantly impacts the catalytic activity of molybdenum disulfide. The presence of coal nearly eliminates the acid-catalyzed rearrangement of this compound and substantially reduces its hydrogenation, primarily due to catalyst poisoning and competitive inhibition. [, ]
Q10: What is the mechanism of hydrodealkylation of this compound?
A10: While specific details require referencing specialized literature, hydrodealkylation of this compound generally involves the cleavage of the C-C bond connecting the ethyl group to the naphthalene ring, ultimately yielding naphthalene and ethane. []
Q11: How can computational chemistry be used to study this compound?
A12: Computational methods like density functional theory (DFT) can be used to model the structure, vibrational frequencies, and electronic properties of this compound. [] These methods can also provide insights into its interactions with other molecules and surfaces, which can be valuable for understanding its behavior in various environments.
Q12: Can QSAR models be developed for this compound derivatives?
A13: Yes, QSAR models can be developed for this compound derivatives to study the relationship between their structure and physicochemical properties, such as solubility, partition coefficient, and binding affinity to target molecules. [] These models can help predict the properties of new derivatives and guide the design of compounds with desired characteristics.
Q13: What is the environmental impact of this compound?
A14: this compound is a polycyclic aromatic hydrocarbon (PAH) and is considered a potential environmental pollutant. It can be released into the environment through various anthropogenic activities, including oil spills and incomplete combustion of fossil fuels. This compound's relatively high water solubility allows it to persist in aquatic environments, where it can bioaccumulate in organisms and potentially disrupt ecosystems. [, ]
Q14: How is this compound degraded in the environment?
A15: this compound can be degraded through various mechanisms, including biodegradation by microorganisms, photodegradation by sunlight, and chemical oxidation. [] Biodegradation is considered the primary route of this compound degradation in the environment.
Q15: Are there any known bacterial species capable of degrading this compound?
A16: Yes, the bacterium Sphingobium barthaii Kk22 has been shown to grow on this compound as a sole carbon source, exhibiting diverse oxidative metabolic pathways for the compound's degradation. []
Q16: What analytical methods are used to detect and quantify this compound?
A17: Several analytical techniques are employed for this compound detection and quantification, including gas chromatography coupled with mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with UV detection, and solid-phase microextraction (SPME) followed by GC-MS analysis. [, , ]
Q17: What are the advantages of using HPLC for the analysis of this compound?
A18: HPLC, particularly when coupled with UV detection, offers a sensitive and selective method for this compound analysis. This technique allows for the separation and quantification of this compound in complex mixtures, such as environmental samples and biological matrices. []
Q18: How is solid-phase microextraction (SPME) used to determine the concentration of this compound in a sample?
A19: SPME employs a fiber coated with a stationary phase that extracts analytes from the sample matrix. The fiber is then transferred to a GC-MS system for desorption and analysis. By using a known amount of an internal standard, such as another alkylnaphthalene, the concentration of this compound in the original sample can be determined. This method is particularly useful for volatile compounds like this compound. []
Q19: What is known about the toxicity of this compound to marine life?
A20: this compound, even at low concentrations (parts per million), can have detrimental effects on marine organisms, particularly crustaceans like grass shrimp (Palaemonetes pugio). Studies have shown that exposure to this compound can lead to reduced survival rates in these organisms. []
Q20: What factors influence the toxicity of this compound to marine organisms?
A21: Both the concentration of this compound and the duration of exposure significantly impact its toxicity to marine organisms. Higher concentrations and longer exposure times generally lead to increased mortality. []
Q21: How is the metabolism of this compound studied in mammals?
A22: Research on the metabolism of this compound in mammals, such as Wistar albino rats, often involves administering the compound and then analyzing urine and fecal samples to identify metabolites. This helps understand the metabolic pathways involved in the breakdown and elimination of this compound in these animals. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-2-phenylethenyl]phenyl acetate](/img/structure/B7798932.png)







![sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate](/img/structure/B7798974.png)




